3-(4-Methoxy-benzyl)-3H-benzothiazol-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-18-12-8-6-11(7-9-12)10-16-13-4-2-3-5-14(13)19-15(16)17/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFZFKZXERZAKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3SC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 3 4 Methoxy Benzyl 3h Benzothiazol 2 One and Its Analogues
Established Synthetic Routes to the 3H-Benzothiazol-2-one Core
The construction of the 3H-benzothiazol-2-one core is a fundamental step in the synthesis of a wide array of functionalized derivatives. Over the years, both classical and modern synthetic methodologies have been developed to access this important heterocyclic system.
Classical Cyclization Reactions for Benzothiazolones
Traditional methods for the synthesis of the benzothiazolone ring often rely on the cyclization of ortho-substituted anilines. A prevalent approach involves the reaction of 2-aminothiophenols with a carbonyl source. For instance, the condensation of 2-aminothiophenol (B119425) with phosgene (B1210022) or its equivalents, such as triphosgene (B27547) or carbonyldiimidazole, has been a long-standing method for the formation of the 3H-benzothiazol-2-one core.
Another classical approach is the intramolecular cyclization of S-aryl thiocarbamates. These precursors can be prepared from the corresponding 2-hydroxyanilines. The reaction of 2-aminophenols with carbon disulfide in the presence of a base also provides a route to 2-mercaptobenzothiazole, which can then be converted to the desired 2-one.
A notable classical method is the Hugershoff reaction, which involves the cyclization of N-arylthioamides in the presence of an oxidizing agent like bromine or potassium ferricyanide. While effective, these classical methods often require harsh reaction conditions, stoichiometric and sometimes toxic reagents, and can suffer from limited substrate scope and functional group tolerance.
Modern Catalyst-Mediated Approaches to Benzothiazole (B30560) Synthesis
To address the limitations of classical methods, significant research has focused on the development of modern, catalyst-mediated approaches for the synthesis of benzothiazoles and their derivatives. These methods often offer milder reaction conditions, higher yields, and greater functional group compatibility.
Transition metal catalysis, particularly with palladium and copper, has emerged as a powerful tool. Palladium-catalyzed intramolecular C-S bond formation from readily available precursors has been successfully employed. For example, the cyclization of 2-halothioanilides can be efficiently achieved using a palladium catalyst. beilstein-journals.org Copper-catalyzed methods have also been developed, often utilizing more economical and less toxic reagents. nih.gov
More recently, methodologies aligning with the principles of green chemistry have been explored. These include the use of microwave irradiation to accelerate reactions and reduce reaction times, often in solvent-free conditions. nih.gov The use of heterogeneous catalysts, which can be easily recovered and reused, has also been an area of active investigation. mdpi.com These modern approaches not only provide more efficient access to the 3H-benzothiazol-2-one core but also open up avenues for the synthesis of a diverse range of analogues.
Specific Synthesis of 3-(4-Methoxy-benzyl)-3H-benzothiazol-2-one
The synthesis of the title compound, this compound, is typically achieved through the N-alkylation of the pre-formed 3H-benzothiazol-2-one core. This transformation involves the introduction of the 4-methoxybenzyl group onto the nitrogen atom of the heterocyclic ring.
Key Precursors and Reagents for N-Alkylation
The primary precursors for this synthesis are 3H-benzothiazol-2-one and a suitable 4-methoxybenzylating agent. The most common alkylating agent for this purpose is 4-methoxybenzyl chloride. Other benzylic halides, such as 4-methoxybenzyl bromide, can also be employed. beilstein-journals.org The choice of base and solvent is critical for the success of the N-alkylation reaction.
Table 1: Key Precursors and Reagents for the Synthesis of this compound
| Precursor/Reagent | Structure | Role |
| 3H-Benzothiazol-2-one | Heterocyclic core | |
| 4-Methoxybenzyl chloride | Alkylating agent | |
| Sodium hydride (NaH) | NaH | Base |
| Dimethylformamide (DMF) | Solvent | |
| Potassium carbonate (K2CO3) | K2CO3 | Base |
Reaction Conditions and Optimization Strategies for Yield and Purity
The N-alkylation of 3H-benzothiazol-2-one with 4-methoxybenzyl chloride is typically carried out in the presence of a base in an appropriate solvent. A common procedure involves the deprotonation of the nitrogen atom of the benzothiazolone ring with a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF). The resulting nucleophilic anion then reacts with 4-methoxybenzyl chloride to form the desired product.
Optimization of the reaction conditions is crucial to maximize the yield and purity of this compound. Key parameters that can be adjusted include the choice of base, solvent, reaction temperature, and reaction time. For instance, weaker bases like potassium carbonate (K2CO3) can also be used, which may be preferable for substrates with base-sensitive functional groups. organic-chemistry.org The reaction temperature can be varied; initial deprotonation is often performed at a lower temperature (e.g., 0 °C) followed by warming to room temperature or slightly elevated temperatures to drive the alkylation to completion. beilstein-journals.org
Purification of the final product is typically achieved through recrystallization or column chromatography to remove any unreacted starting materials or by-products.
Table 2: Representative Reaction Conditions for the Synthesis of this compound
| Base | Solvent | Temperature | Reaction Time | Yield | Reference |
| NaH | DMF | 0 °C to 40 °C | 3.5 hours | - | beilstein-journals.org |
| K2CO3 | DMF | 80 °C | - | - | researchgate.net |
| - | Microwave | - | 6 min | Good | nih.gov |
Note: Yields are not always reported in the literature for this specific transformation but are generally expected to be good to excellent under optimized conditions.
Design and Synthesis of Structurally Related Analogues
The design and synthesis of analogues of this compound offer a pathway to explore the impact of structural modifications on the compound's properties. Derivatization strategies can focus on modifications of the benzyl (B1604629) substituent or alterations to the benzothiazolone core itself.
The 4-methoxybenzyl group provides a versatile handle for derivatization. The methoxy (B1213986) group can be replaced with other electron-donating or electron-withdrawing groups to probe electronic effects. For example, analogues with chloro, fluoro, or nitro substituents on the phenyl ring can be synthesized using the corresponding substituted benzyl halides. Furthermore, the position of the substituent on the phenyl ring can be varied (ortho, meta, or para) to investigate steric and positional effects.
The benzothiazolone core can also be modified. Substituents can be introduced onto the benzene (B151609) ring of the benzothiazolone moiety to create a library of analogues. For example, starting from substituted 2-aminothiophenols, a range of 5- or 6-substituted 3H-benzothiazol-2-ones can be prepared, which can then be N-alkylated with 4-methoxybenzyl chloride.
The synthesis of these analogues generally follows the same N-alkylation strategy described for the parent compound, utilizing the appropriate substituted precursors. The characterization of these new compounds relies on standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Table 3: Examples of Structurally Related Analogues and Synthetic Strategies
| Analogue Structure | Modification | Synthetic Approach |
| 3-(4-Chlorobenzyl)-3H-benzothiazol-2-one | Substitution on the benzyl ring | N-alkylation of 3H-benzothiazol-2-one with 4-chlorobenzyl chloride. |
| 3-(4-Nitrobenzyl)-3H-benzothiazol-2-one | Substitution on the benzyl ring | N-alkylation of 3H-benzothiazol-2-one with 4-nitrobenzyl bromide. |
| 6-Chloro-3-(4-methoxybenzyl)-3H-benzothiazol-2-one | Substitution on the benzothiazolone core | N-alkylation of 6-chloro-3H-benzothiazol-2-one with 4-methoxybenzyl chloride. |
| 3-Aroylmethyl-3H-benzothiazol-2-ones | Variation of the linker | Reaction of 3H-benzothiazol-2-one with substituted phenacyl bromides. |
Strategies for Benzothiazole Ring Modification
The functionalization of the aromatic core of the benzothiazole ring system is a primary strategy for modulating the physicochemical and pharmacological properties of the resulting analogues. Various substituents can be introduced at different positions on the benzene ring, influencing factors such as solubility, metabolic stability, and receptor binding affinity.
Common synthetic approaches for introducing substituents onto the benzothiazole aromatic ring include electrophilic aromatic substitution reactions. For instance, nitration, halogenation, and Friedel-Crafts reactions can be employed to install nitro, halo, and acyl groups, respectively. These initial modifications can then serve as handles for further chemical transformations. For example, a nitro group can be reduced to an amino group, which can then be diazotized or acylated to introduce a wide array of functionalities. researchgate.net
A study on mesogenic benzothiazole derivatives with methoxy substituents highlights methods for incorporating such groups. nih.govcambridgemedchemconsulting.com The synthesis often starts from a substituted aniline (B41778) precursor, which is then cyclized to form the benzothiazole ring. For example, starting with a methoxy-substituted p-toluidine (B81030) can lead to a methoxy-substituted benzothiazole core. chemicalbook.com
The following table summarizes common substituents introduced onto the benzothiazole aromatic core and the typical synthetic methods employed.
| Substituent | Typical Reagent(s) | Reaction Condition | Reference |
| Nitro (-NO₂) | HNO₃/H₂SO₄ | Electrophilic Nitration | researchgate.net |
| Bromo (-Br) | Br₂/AcOH | Electrophilic Halogenation | nih.gov |
| Chloro (-Cl) | SO₂Cl₂ | Electrophilic Halogenation | nih.gov |
| Methoxy (-OCH₃) | From methoxy-aniline precursor | Cyclization | nih.govcambridgemedchemconsulting.com |
| Amino (-NH₂) | Reduction of nitro group (e.g., Sn/HCl) | Reduction | researchgate.net |
Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties while retaining the essential biological activity of a parent compound. cambridgemedchemconsulting.com In the context of this compound analogues, the benzothiazole moiety can be replaced with other heterocyclic systems that mimic its spatial and electronic features. mdpi.com
The concept of bioisosterism is broad and can range from simple atom-for-atom swaps to more complex functional group replacements. researchgate.net For the benzothiazole ring, potential bioisosteres include, but are not limited to, benzoxazoles, indazoles, and quinazolines. mdpi.comljmu.ac.uk The choice of bioisostere depends on the specific therapeutic target and the desired property modifications. For instance, replacing the sulfur atom in the thiazole (B1198619) ring with an oxygen atom to yield a benzoxazol-2-one core can alter the hydrogen bonding capacity and polarity of the molecule.
A study on the bioisosteric replacement of a quinazoline (B50416) ring with a benzothiazole scaffold demonstrated that such a modification could mimic the ATP competitive binding regions of certain kinase inhibitors. ljmu.ac.uk This highlights the potential of the benzothiazole system itself as a bioisostere for other heterocycles. Conversely, replacing the benzothiazole core can be a valid strategy to escape from intellectual property constraints or to address specific liabilities of the original scaffold.
The table below presents some potential bioisosteric replacements for the benzothiazol-2-one core.
| Original Scaffold | Bioisosteric Replacement | Rationale for Replacement | Reference |
| Benzothiazol-2-one | Benzoxazol-2-one | Altered H-bonding and polarity | nih.govresearchgate.net |
| Benzothiazol-2-one | Indazolone | Modified electronic distribution | nih.gov |
| Benzothiazol-2-one | Quinazolin-4-one | Mimicry of ATP binding sites | ljmu.ac.uk |
| Benzothiazol-2-one | 2,1,3-Benzothiadiazole | Modulation of electronic properties | researchgate.net |
Approaches for N-3 Substituent Variation
The N-3 position of the benzothiazol-2-one core is a readily accessible site for chemical modification. The synthesis of this compound itself is typically achieved through the N-alkylation of 2(3H)-benzothiazolone with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate or triethylamine. This general method allows for the introduction of a wide variety of substituted benzyl groups.
By varying the substituents on the benzyl ring, a library of analogues can be synthesized to explore structure-activity relationships (SAR). For example, the methoxy group at the 4-position of the benzyl ring can be replaced with other electron-donating or electron-withdrawing groups, such as halogens, alkyls, or nitro groups. researchgate.net The position of the substituent on the benzyl ring can also be varied (ortho, meta, or para) to probe the spatial requirements of the binding pocket of a biological target.
The following table illustrates the diversification of the benzyl moiety at the N-3 position.
| Benzyl Substituent (at position 4) | Reagent for N-alkylation | Potential Impact | Reference |
| Methoxy (-OCH₃) | 4-Methoxybenzyl chloride | Parent Compound | |
| Chloro (-Cl) | 4-Chlorobenzyl chloride | Altered lipophilicity and electronic properties | researchgate.net |
| Nitro (-NO₂) | 4-Nitrobenzyl chloride | Introduction of a hydrogen bond acceptor | researchgate.net |
| Methyl (-CH₃) | 4-Methylbenzyl chloride | Increased lipophilicity | researchgate.net |
Beyond the benzyl group, a diverse range of other alkyl and aryl substituents can be introduced at the N-3 position to expand the chemical space of the analogues. The synthetic approach remains the same: N-alkylation or N-arylation of the 2(3H)-benzothiazolone core.
For instance, simple alkyl halides (e.g., methyl iodide, ethyl bromide) can be used to synthesize N-alkyl-benzothiazol-2-ones. nih.gov More complex cyclic or branched alkyl groups can also be introduced. Furthermore, aryl groups can be attached via reactions such as the Buchwald-Hartwig amination, which allows for the formation of a C-N bond between the benzothiazolone nitrogen and an aryl halide.
Stereochemical Considerations in Analogue Synthesis
When introducing chiral centers into the analogues of this compound, stereochemistry becomes a crucial aspect of the synthesis. Chiral centers can be introduced either in the benzothiazole core or, more commonly, in the N-3 substituent.
For example, if a chiral benzyl derivative is used for the N-alkylation, a pair of diastereomers may be formed if the benzothiazole core is also chiral. In such cases, stereoselective synthesis or chiral separation techniques are necessary to obtain the individual stereoisomers. The biological activity of enantiomers can differ significantly, with one enantiomer often being more potent or having a different pharmacological profile than the other.
While specific examples of stereoselective synthesis for this compound are not extensively reported in the literature, general principles of asymmetric synthesis can be applied. nih.gov This may involve the use of chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of the reaction. For instance, the stereoselective synthesis of trans-β-lactams has been reported, highlighting methods to control relative stereochemistry. researchgate.net
Elucidation of Biological Activities and Molecular Mechanisms of 3 4 Methoxy Benzyl 3h Benzothiazol 2 One
In Vitro Pharmacological Profiling
In vitro pharmacological profiling is essential for characterizing the interaction of a compound with specific biological targets at the molecular level. This includes assessing its effects on enzymes, receptors, and ion channels.
Enzyme Activity Modulation (e.g., inhibition, activation)
A thorough review of scientific literature did not yield specific studies detailing the modulatory effects of 3-(4-Methoxy-benzyl)-3H-benzothiazol-2-one on enzyme activities. While the broader class of benzothiazole (B30560) derivatives has been investigated for the inhibition of various enzymes, such as those implicated in Alzheimer's disease, data specifically quantifying the inhibitory or activating potential of this particular compound against a panel of enzymes are not available in published research.
Receptor Ligand Binding and Functional Assays
No specific data from receptor ligand binding assays or functional assays for this compound have been reported in the accessible scientific literature. Structure-activity relationship studies on the parent scaffold, benzo[d]thiazol-2(3H)-one, have identified derivatives with high affinity for sigma (σ) receptors, but specific binding affinities (Kᵢ) or functional activities (e.g., EC₅₀, IC₅₀) for the 3-(4-methoxy-benzyl) substituted version remain uncharacterized.
Ion Channel Modulation Studies
Comprehensive searches of scientific databases did not uncover any studies focused on the ion channel modulatory properties of this compound. Consequently, there is no available data on its potential to act as a blocker, opener, or modulator of any specific ion channels.
Cell-Based Biological Investigations
Cell-based assays are critical for understanding the effects of a compound on cellular processes and determining its potential as a therapeutic agent. These investigations often focus on cell health, proliferation, and death pathways.
Cellular Proliferation and Viability Assays
There is a lack of published research specifically investigating the impact of this compound on the proliferation and viability of cell lines. Although various benzothiazole analogs have demonstrated cytotoxic and anti-proliferative effects against cancer cell lines, specific data, such as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values, for the title compound have not been documented.
Apoptosis and Necrosis Pathway Analysis
An extensive review of the literature found no dedicated studies on the analysis of apoptosis or necrosis pathways induced by this compound. Research into related benzothiazole-containing molecules has shown induction of apoptosis through mechanisms like caspase activation and regulation of Bcl-2 family proteins; however, the specific molecular mechanism and apoptotic-inducing potential of this compound have not been elucidated.
Cell Cycle Modulation Studies
There is no specific information available in the reviewed literature regarding the effects of this compound on cell cycle progression.
Intracellular Signaling Pathway Elucidation (e.g., Western blot, reporter gene assays)
Specific studies elucidating the impact of this compound on intracellular signaling pathways are not present in the public domain.
Gene Expression Profiling (e.g., RNA-Seq, qPCR)
No gene expression profiling studies for this compound have been found in the available scientific literature.
Molecular Target Identification and Validation
Affinity Chromatography and Proteomics Approaches
There are no published studies that have utilized affinity chromatography or proteomics to identify the molecular targets of this compound.
Genetic Manipulation and Knockdown/Knockout Studies
Research involving genetic manipulation to validate the targets of this compound has not been reported.
High-Throughput Screening for Novel Biological Targets
No high-throughput screening data for the identification of novel biological targets for this compound is currently available.
Preclinical In Vivo Efficacy Studies (Non-Human Models)
Selection of Relevant Animal Disease Models
Information regarding the selection of relevant animal disease models for studying the in vivo efficacy of this compound is not available in the current body of scientific literature.
Efficacy Assessment in Disease Progression Models
There are no published studies that assess the efficacy of this compound in any disease progression models. Consequently, no data is available to be presented in a table format.
Pharmacodynamic Biomarker Evaluation in Animal Tissues
No research has been published on the evaluation of pharmacodynamic biomarkers in animal tissues following the administration of this compound. Therefore, no data is available for inclusion in a data table.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 4 Methoxy Benzyl 3h Benzothiazol 2 One and Its Analogues
Systematic Analysis of Structural Modifications on Biological Activity
The biological profile of 3-(4-Methoxy-benzyl)-3H-benzothiazol-2-one is intricately linked to its three main structural components: the benzothiazole (B30560) heterocycle, the N-3 benzyl (B1604629) substituent, and the methoxy (B1213986) group on the benzyl ring.
The benzothiazole ring system is a bicyclic scaffold composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. pharmacyjournal.in This privileged heterocyclic structure is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. nih.gov The benzothiazole moiety itself is associated with diverse biological actions, including anticonvulsant, anticancer, anti-inflammatory, and antimicrobial properties. pharmacyjournal.in
The rigid, planar structure of the benzothiazole ring provides a fixed orientation for substituents, facilitating specific interactions with biological targets such as enzymes and receptors. The presence of nitrogen and sulfur heteroatoms, along with the aromatic system, allows for various non-covalent interactions, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions, which are essential for molecular recognition and binding affinity. The inherent properties of the benzothiazole nucleus make it an excellent pharmacophore for drug development. nih.gov
The substituent at the N-3 position of the benzothiazol-2-one core plays a pivotal role in modulating the compound's biological activity. The introduction of a benzyl group at this position introduces a critical hydrophobic and aromatic element that can engage with corresponding pockets in target proteins.
Studies on a series of 2(3H)-benzothiazolone derivatives have shown that the nature of the N-3 substituent is a key determinant of activity, particularly for anticonvulsant properties. nih.gov The benzyl group itself, as a lipophilic moiety, can enhance the molecule's ability to cross cellular membranes, including the blood-brain barrier, which is essential for activity against central nervous system targets. The flexibility of the methylene linker between the nitrogen and the phenyl ring allows the aromatic portion to adopt various conformations, optimizing its interaction within a binding site. Modifications to this benzyl group, such as the introduction of different substituents on the phenyl ring, directly influence potency and selectivity. nih.gov
The position and electronic nature of substituents on the N-3 benzyl ring are critical for fine-tuning the biological activity. The 4-methoxy group in the title compound is particularly significant. A comparative study of N-benzyl benzothiazol-2-one analogues evaluated for anticonvulsant activity in the maximal electroshock (MES) seizure model highlights the impact of this substitution.
The methoxy group is an electron-donating group through resonance and can also act as a hydrogen bond acceptor. Its presence at the para-position of the benzyl ring has been shown to confer significant anticonvulsant activity. The table below, compiled from research findings, illustrates the structure-activity relationship of various substituents on the benzyl ring. nih.gov
| Compound ID | N-3 Benzyl Substituent (R) | Anticonvulsant Activity (MES Screen, ED₅₀ mg/kg, mice i.p.) |
| 1 | H | >100 |
| 2 | 4-Cl | 43.1 |
| 3 | 4-F | 39.5 |
| 4 | 4-NO₂ | >100 |
| 5 | 4-OCH₃ | 35.7 |
Data sourced from Ucar et al. (1998). nih.gov
From the data, it is evident that an unsubstituted benzyl ring (Compound 1) or one with a strongly electron-withdrawing nitro group (Compound 4) results in a loss of activity. In contrast, halogen substitution at the para-position (Compounds 2 and 3) restores activity. Notably, the compound with a 4-methoxy group (Compound 5) exhibits the highest potency in this series, with the lowest median effective dose (ED₅₀) of 35.7 mg/kg. nih.gov This suggests that the electronic properties and potential for hydrogen bonding conferred by the methoxy group at the para position are optimal for potent interaction with the biological target responsible for the anticonvulsant effect. The anti-Alzheimer activity of some benzothiazole derivatives has also been attributed to the presence of -OCH3 substituents. pharmacyjournal.in
The influence of stereochemistry on the biological activity of this compound has not been extensively reported in the literature. The molecule itself does not possess a chiral center. However, in related, more complex fused heterocyclic systems derived from benzothiazoles, such as tetrahydropyrrolo[2,1-b]benzothiazol-1-ones, the introduction of a chiral center at the 3a-position and the subsequent stereochemistry have been investigated. nih.gov In those cases, the spatial arrangement of substituents can significantly impact the interaction with chiral biological macromolecules like receptors and enzymes. For the specific class of 3-benzyl-3H-benzothiazol-2-ones, further research would be required to explore the potential for introducing chiral elements and to determine the effect of stereoisomerism on their biological profile.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. By identifying key molecular properties, or descriptors, that influence activity, QSAR models can predict the potency of new, unsynthesized compounds.
For benzothiazole derivatives, several classes of molecular descriptors have been identified as relevant in QSAR studies. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties.
Relevant Molecular Descriptors for Benzothiazole Analogues:
Electronic Descriptors: These describe the electronic aspects of the molecule.
Net Atomic Charges: The charge distribution within the molecule can influence electrostatic interactions with a receptor.
Dipole Moment: This descriptor can be important for long-range ligand-receptor interactions.
HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are related to the molecule's reactivity and ability to participate in charge-transfer interactions.
Steric Descriptors: These relate to the size and shape of the molecule.
Molecular Weight (MW): A basic descriptor related to the size of the molecule.
Molar Refractivity (MR): Describes the volume occupied by a molecule and its polarizability.
Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing aspects like branching and connectivity.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for membrane permeability and hydrophobic interactions.
LogP (Octanol-Water Partition Coefficient): The most common descriptor for hydrophobicity, it influences how a compound distributes between aqueous and lipid phases.
Hydrophilic Surface Area: This descriptor can be important for understanding interactions in aqueous environments.
In specific QSAR models for benzothiazole derivatives, descriptors such as the measure of electronegativity contribution (DeltaEpsilonC) and hydrophilic surface area (XKHydrophilic Area) have been shown to be critical in correlating structure with anticancer activity. The models often indicate that substituting the aryl ring with electron-withdrawing groups can increase activity, while the hydrophilic surface area's negative contribution favors the substitution of aryl or heteroaryl rings.
Development of Predictive QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or physicochemical properties of a series of compounds with their biological activities. chula.ac.thchula.ac.th For benzothiazole derivatives, various QSAR studies have been conducted to guide the design of new potent analogues. These models are typically developed using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). chula.ac.thaip.orgnih.gov
Group-based QSAR (G-QSAR) is one approach that has been successfully applied to benzothiazole derivatives to understand how different structural fragments contribute to their anticancer potential. chula.ac.thchula.ac.th In these studies, the benzothiazole scaffold is divided into fragments (e.g., R1 and R2), and descriptors for these fragments are correlated with biological activity, such as pEC50 values. chula.ac.th For a series of anticancer benzothiazoles, G-QSAR models revealed that physicochemical descriptors like hydrophilicity, chain count, and dipole moment at specific positions are critical for activity. chula.ac.thchula.ac.th
Another powerful technique is the 3D-QSAR method, such as Comparative Molecular Field Analysis (CoMFA). aip.org CoMFA models generate 3D contour maps that visualize the favorable and unfavorable steric and electrostatic interaction regions around the aligned molecules. A CoMFA study on anticancer benzothiazole derivatives suggested that introducing an electron-withdrawing group, such as a fluorine atom, on a substituent could increase the positive charges in key regions, thereby improving the compound's activity. aip.org The analysis also highlighted the importance of the substituent's volume for optimal activity. aip.org
The statistical quality of the developed QSAR models is paramount. Key parameters are used to evaluate their robustness and predictive power, as illustrated in the table below, which summarizes data from various models developed for benzothiazole and benzothiazinone analogues. chula.ac.thaip.orgnih.gov
| QSAR Model Type | Target/Activity | R² (Training Set) | Q² or R² CV (Cross-Validation) | pred_r² (Test Set) | Reference |
|---|---|---|---|---|---|
| G-QSAR Model A | Anticancer | 0.81 | 0.75 | 0.70 | chula.ac.thchula.ac.th |
| G-QSAR Model C | Anticancer | 0.74 | 0.62 | 0.71 | chula.ac.thchula.ac.th |
| 3D-QSAR (CoMFA) | Anticancer | 0.976 | 0.642 | Not Reported | aip.org |
| 3D-QSAR (CoMSIA) | Anti-tubercular (DprE1) | 0.9754 | Positive Value | 0.7632 | nih.gov |
Model Validation and Applicability Domain Assessment
The development of a QSAR model is followed by rigorous validation to ensure its reliability and predictive capacity for new, untested compounds. chula.ac.th Validation is performed using both internal and external methods.
Internal validation often employs the leave-one-out (LOO) cross-validation technique. nih.gov In this process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound, and the results are used to calculate the cross-validation coefficient (q² or R² CV). A high q² value (typically > 0.5) indicates good internal consistency and robustness of the model. chula.ac.th For instance, a G-QSAR model for anticancer benzothiazoles showed a q² of 0.75, suggesting a highly robust model. chula.ac.thchula.ac.th
External validation is considered the most stringent test of a model's predictive power. It involves splitting the initial dataset into a training set, used to build the model, and a test set of compounds that are not used in model development. chula.ac.th The model's ability to predict the activity of the compounds in the test set is evaluated, often by calculating the predictive r² (pred_r²). A pred_r² value greater than 0.6 is generally considered indicative of a model with good predictive ability. chula.ac.th Several G-QSAR models for benzothiazole derivatives have demonstrated excellent external predictivity with pred_r² values of 0.70 and 0.71. chula.ac.thchula.ac.th
The Applicability Domain (AD) of a QSAR model defines the chemical space of structures for which the model can make reliable predictions. It is crucial to ensure that any new compound being predicted falls within the AD of the model. This prevents the extrapolation of the model to compounds that are too dissimilar from those in the training set, for which predictions may be inaccurate. The AD is determined based on the range of descriptors and structural fragments used to build the model.
Structure-Property Relationships (focused on bio-relevant properties for design)
Impact of Structure on In Vitro Potency and Selectivity
The biological activity of benzothiazole analogues is highly dependent on the nature and position of substituents on the core structure. Structure-activity relationship (SAR) studies are essential for optimizing potency and selectivity against a specific biological target.
For example, studies on benzothiazole derivatives as selective human monoamine oxidase B (hMAO-B) inhibitors have shown that a design strategy incorporating a benzothiazole core, a linker with hydrogen bond donors/acceptors, and an aromatic or heteroaromatic ring system can yield highly potent compounds. mdpi.com In one series, compound 3e , which features a hydrazone linker, was the most active derivative with an IC50 value of 0.060 µM against hMAO-B, showing significant selectivity over hMAO-A. mdpi.com
In the context of anticancer activity, SAR studies on 2-substituted benzothiazole derivatives identified that certain benzylidine substituents were crucial for enhancing potency against various cancer cell lines. researchgate.net Similarly, research into benzothiazole-bearing piperazino-arylsulfonamides found that compounds with 4-chloro and 2,5-dichlorophenylsuphonamide or 2,5-dichlorothiophene moieties were among the most potent analogues, with cytotoxic concentration (CC50) values in the low micromolar range against both hematological and solid tumor cell lines. researchgate.net
The selectivity of these compounds is also a critical factor. High-throughput screening identified benzothiazole analogue 3 as a potent and selective inhibitor of fatty acid amide hydrolase (FAAH) with no off-target activity against other serine hydrolases. acs.org SAR exploration indicated that the sulfonyl group, a piperidine ring, and the benzothiazole core were key components for this activity. acs.org
| Compound/Analogue Class | Target | Key Structural Features | In Vitro Potency (IC₅₀/CC₅₀) | Reference |
|---|---|---|---|---|
| Compound 3e (Benzothiazole-hydrazone) | hMAO-B | Hydrazone linker | 0.060 µM | mdpi.com |
| Selegiline (Standard Drug) | hMAO-B | - | 0.044 µM | mdpi.com |
| Compound 5c | Human Tumor Cell Lines | 4-chlorophenylsuphonamide | 8-24 µM | researchgate.net |
| Compound 5d | Human Tumor Cell Lines | 2,5-dichlorophenylsuphonamide | 8-24 µM | researchgate.net |
| Compound 7a/7c (Benzylidine derivatives) | HepG2 & MCF-7 Cancer Cells | Benzoyl group with H or CH₃ at C4 | ~5-6 µg/mL | researchgate.net |
| Analogue 16j | Fatty Acid Amide Hydrolase (FAAH) | Sulfonyl group, piperidine ring | Most potent in series (value not specified) | acs.org |
Influence of Structure on Biological Stability (e.g., microsomal stability studies)
The therapeutic potential of a compound is not only determined by its potency but also by its pharmacokinetic properties, including its metabolic stability. researchgate.net Poor stability, often due to rapid metabolism by liver enzymes, can lead to low bioavailability and a short duration of action. nih.gov Therefore, a key goal in drug design is to modify chemical structures to enhance biological stability.
In vitro metabolic stability is commonly assessed using liver microsomes, which contain a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes. nih.gov Structure-property relationship studies in this area focus on identifying metabolically labile sites on a molecule and making chemical modifications to block or slow down metabolism at these positions.
For a series of benzothiazole-phenyl analogs designed as dual sEH/FAAH inhibitors, metabolic stability in liver microsomes was a key property investigated. escholarship.org The study explored the introduction of trifluoromethyl groups onto the aromatic rings as a strategy to potentially improve metabolic stability. escholarship.org While this particular modification did not lead to the desired improvement in that study, it exemplifies the iterative process of structural modification and stability testing. escholarship.org
Computational Analysis of this compound Remains a Field for Future Investigation
A comprehensive review of scientific literature reveals a notable absence of specific computational chemistry and rational drug design studies focused exclusively on the chemical compound This compound . While the broader class of benzothiazole derivatives has been the subject of extensive research, including molecular docking and molecular dynamics simulations for various therapeutic targets, this particular molecule has not been a specific focus of published computational analyses.
The benzothiazole scaffold is a recognized pharmacophore, and numerous derivatives have been designed and evaluated for a range of biological activities. imsc.res.in Computational methods are frequently employed in these studies to predict binding affinities, understand ligand-target interactions, and elucidate the dynamic behavior of these molecules within biological systems. For instance, research on other benzothiazole derivatives has successfully utilized molecular docking to identify key binding interactions within the active sites of enzymes like acetylcholinesterase, VEGFR-2, and BRAF kinase. nih.govnih.gov Furthermore, molecular dynamics simulations have been applied to assess the stability of the ligand-protein complexes formed by some benzothiazole-based compounds. nih.gov
These computational approaches are critical in modern drug discovery, offering insights that guide the synthesis and optimization of new therapeutic agents. They allow for the virtual screening of compounds and provide a molecular-level understanding of their potential mechanisms of action.
However, specific data pertaining to the identification of key binding pockets for This compound , detailed analyses of its hydrogen bonding and hydrophobic interactions with specific protein targets, its conformational behavior within active sites, or the stability and dynamics of its potential protein complexes are not available in the current body of scientific literature.
Consequently, the application of computational chemistry and rational drug design strategies specifically to This compound represents an unexplored area of research. Future studies would be necessary to generate the specific data required to detail its molecular interactions and dynamic properties as outlined. Such research would be invaluable in determining the potential of this specific compound as a therapeutic agent and for the rational design of new, more potent derivatives.
Computational Chemistry and Rational Drug Design Strategies for 3 4 Methoxy Benzyl 3h Benzothiazol 2 One Derivatives
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful ligand-based drug design tools for identifying novel molecules with desired biological activity. thaiscience.infonih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. mdpi.com
The initial step in pharmacophore-based drug design involves the generation of a hypothesis from a set of known active compounds. thaiscience.info For derivatives of the 3-(4-methoxy-benzyl)-3H-benzothiazol-2-one scaffold, this process would begin by aligning a series of analogues with known inhibitory activity against a target of interest. Computational programs analyze the spatial arrangement of critical chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged centers. mdpi.com
For instance, a study on benzothiazole (B30560) derivatives as p56lck inhibitors led to the development of a six-point pharmacophore hypothesis, designated AADHRR.15. This model comprised two hydrogen bond acceptors (A), one hydrogen bond donor (D), one hydrophobic site (H), and two aromatic rings (R). thaiscience.info Such a model, once validated, provides a 3D query to search for new molecules with a similar arrangement of features, suggesting they might bind to the same target. thaiscience.infomdpi.com The quality and predictive power of the pharmacophore model are often assessed through statistical validation and by using it to build a quantitative structure-activity relationship (QSAR) model. thaiscience.info
A hypothetical pharmacophore model for this compound derivatives could include features such as:
An aromatic ring feature for the benzothiazole core.
A hydrogen bond acceptor for the carbonyl oxygen of the benzothiazolone ring.
A hydrophobic/aromatic feature for the 4-methoxybenzyl group.
A hydrogen bond acceptor for the methoxy (B1213986) group's oxygen.
Once a statistically significant pharmacophore model is established, it can be used as a 3D search query to screen large chemical databases for novel compounds. mdpi.comresearchgate.net This process, known as virtual screening, can identify molecules with diverse chemical scaffolds that match the pharmacophore hypothesis, potentially leading to the discovery of new lead compounds. nih.govnih.gov
The screening process filters vast libraries, which can contain millions of compounds, to a manageable number of "hits" for further investigation. mdpi.com For example, a pharmacophore model derived from the VEGFR-2 inhibitor tivozanib (B1683842) was used to screen the ZINC15 database, resulting in the identification of 62 potential new inhibitors for further analysis. mdpi.com This demonstrates the power of virtual screening to rapidly identify promising candidates.
The hits identified through virtual screening would then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity to the target protein before being prioritized for chemical synthesis and biological testing.
De Novo Design Approaches based on the this compound Framework
De novo design is a computational strategy that aims to construct novel molecules from scratch or by modifying an existing scaffold. arxiv.orgresearchgate.net This approach is particularly useful for exploring new chemical space and generating molecules with optimized properties. youtube.com
Using the this compound framework as a starting point, de novo design algorithms can build new molecules by adding atoms or molecular fragments in a step-by-step manner within the constraints of a target's binding site. arxiv.org These programs often employ artificial intelligence and reinforcement learning to generate structures that are predicted to have high binding affinity, good synthetic accessibility, and favorable drug-like properties. arxiv.org
One advanced framework, 3D-MolGNN_RL, utilizes a deep generative model coupled with reinforcement learning to build molecules atom by atom from a core scaffold, optimizing for multiple objectives like activity and potency. arxiv.org Such an approach could be employed to generate novel derivatives of this compound with improved biological activity profiles. Another strategy, scaffold hopping, uses computational methods to identify new core structures that maintain the essential pharmacophoric features of the original molecule, leading to compounds with potentially novel intellectual property. researchgate.net
In Silico Prediction of Bioavailability-Related Parameters
A critical aspect of drug discovery is ensuring that a potent molecule can reach its target in the body. In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds early in the design process. veterinaria.orgresearchgate.net
For this compound and its derivatives, various computational tools can predict key bioavailability-related parameters. Web-based servers like SwissADME and admetSAR can provide rapid predictions for a range of properties. mdpi.com
Theoretical Membrane Permeability: Good oral bioavailability often correlates with adequate membrane permeability. This can be estimated using several parameters:
Lipophilicity (LogP): The octanol-water partition coefficient is a key indicator of a molecule's ability to cross lipid membranes. For many drug candidates, a LogP value of less than 5 is considered favorable. veterinaria.org
Polar Surface Area (PSA): The PSA is the sum of the surfaces of polar atoms in a molecule. A PSA of less than 140 Ų is often associated with good cell permeability. mdpi.com
Intestinal Absorption: Models like the BOILED-Egg method can predict passive human intestinal absorption. mdpi.com Studies on other benzothiazole derivatives have shown predicted absorption percentages of over 70-80%. nih.gov
Protein Binding Affinity: The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), affects its free concentration and thus its efficacy. Molecular docking can be used to predict the binding affinity of this compound derivatives to these proteins. mdpi.com
Below is a hypothetical table of in silico predicted ADME properties for this compound.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight (g/mol) | 271.34 | Complies with Lipinski's Rule (<500) |
| LogP | 2.85 | Good lipophilicity, complies with Lipinski's Rule (<5) |
| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (<10) |
| Polar Surface Area (Ų) | 47.5 | Indicates good potential for membrane permeability |
| Predicted Intestinal Absorption | High | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier Permeation | Yes | May cross the blood-brain barrier |
By integrating these computational strategies, researchers can rationally design and prioritize novel this compound derivatives, enhancing the efficiency of the drug discovery pipeline.
Therapeutic Potential and Emerging Applications of 3 4 Methoxy Benzyl 3h Benzothiazol 2 One Based on Preclinical Findings
Investigation in Inflammatory and Immunomodulatory Conditions
Further research and publication of preclinical studies are necessary to elucidate the potential therapeutic value of 3-(4-Methoxy-benzyl)-3H-benzothiazol-2-one. Until such data becomes available, any discussion of its specific biological effects would be unfounded.
Modulation of Inflammatory Mediators
There are no available preclinical studies that investigate the effects of this compound on the modulation of inflammatory mediators. Research detailing its impact on key inflammatory markers such as cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, or inflammatory enzymes (e.g., cyclooxygenases, lipoxygenases) has not been identified in the public domain. Consequently, no data tables or detailed research findings on this topic can be presented.
Immunosuppressive or Immunostimulatory Activities in Cell Systems
Similarly, there is no published scientific literature describing the immunosuppressive or immunostimulatory activities of this compound in cell-based assays. Studies on its effects on immune cell proliferation, differentiation, or function (e.g., T-cells, B-cells, macrophages) are not available. Therefore, it is not possible to report on its potential immunomodulatory properties.
Other Potential Biomedical Applications (e.g., antimicrobial, antiviral, antiparasitic, based on in vitro data)
A comprehensive search did not yield any in vitro data on the antimicrobial, antiviral, or antiparasitic activities of this compound. While the broader class of benzothiazole (B30560) derivatives has been explored for various biomedical applications, specific findings for this particular compound are absent from the available scientific literature.
Future Directions and Research Gaps in the Academic Study of 3 4 Methoxy Benzyl 3h Benzothiazol 2 One
Discovery of Novel Biological Targets and Polypharmacology
A significant avenue for future research lies in the comprehensive elucidation of the biological targets of 3-(4-Methoxy-benzyl)-3H-benzothiazol-2-one. While the broader benzothiazole (B30560) class has been associated with a range of activities, including anticancer, antimicrobial, and anti-inflammatory effects, the specific molecular interactions of this derivative remain largely uncharted.
Future research should prioritize:
Target Identification and Validation: High-throughput screening against diverse panels of receptors, enzymes, and ion channels is essential to identify primary biological targets. Subsequent validation of these targets will be crucial to understand the compound's mechanism of action.
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 3-(4-methoxy-benzyl) and the benzothiazolone core, followed by biological evaluation, will be critical. For instance, studies on related benzo[d]thiazol-2(3H)-one derivatives have shown that modifications to the N-substituent can significantly impact affinity for targets such as sigma receptors. nih.gov Understanding how the 4-methoxybenzyl group influences binding affinity and selectivity will be key to designing more potent and specific analogs.
Development of Advanced and Sustainable Synthetic Methodologies
While classical methods for the synthesis of N-substituted benzothiazolones exist, there is a growing need for the development of more advanced and sustainable synthetic routes. Green chemistry principles should be at the forefront of future synthetic explorations.
Key areas for development include:
Catalyst-Free and Solvent-Free Reactions: Investigating microwave-assisted or ultrasound-promoted syntheses could lead to faster reaction times, higher yields, and reduced waste.
One-Pot Procedures: Designing multi-component reactions where the benzothiazolone core is formed and N-alkylated in a single step would significantly improve efficiency.
Use of Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives is a critical goal. Research into water-based synthetic methods or the use of deep eutectic solvents could provide sustainable pathways to this compound and its derivatives.
Recent advancements in the green synthesis of benzothiazole-triazole hybrids underscore the feasibility and importance of developing eco-friendly protocols for this class of compounds. mdpi.com
Integration with Innovative Drug Delivery Systems (Conceptual Design Considerations)
The therapeutic potential of this compound could be significantly enhanced through its integration with innovative drug delivery systems. Such systems can improve solubility, bioavailability, and target-specific delivery, while minimizing off-target effects.
Conceptual design considerations for future research include:
Nanoparticle-Based Delivery: Encapsulation of the compound within nanoparticles, such as liposomes, polymeric micelles, or solid lipid nanoparticles, could improve its pharmacokinetic profile. For heterocyclic anticancer compounds, nanoparticle-based delivery has shown promise in overcoming challenges related to poor solubility and non-specific toxicity. nih.gov
Targeted Delivery Systems: Functionalizing drug delivery systems with targeting ligands (e.g., antibodies, peptides) that recognize specific markers on diseased cells could enhance the therapeutic index of this compound.
Stimuli-Responsive Systems: Designing delivery systems that release the compound in response to specific physiological stimuli (e.g., pH, temperature, enzymes) present at the target site would allow for controlled and localized drug action.
Exploration of Hybrid Molecules and Prodrug Strategies for Enhanced Efficacy
The modular nature of this compound makes it an attractive candidate for the development of hybrid molecules and prodrugs with improved therapeutic properties.
Hybrid Molecules: The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to achieve a synergistic or multi-target effect. mdpi.comnih.gov Future research could focus on creating hybrids of this compound with other known bioactive moieties. For example, combining it with a pharmacophore known to inhibit a specific kinase could result in a dual-action anticancer agent. The fusion of benzothiazole and thiazole (B1198619) scaffolds has been explored as a strategy to develop broad-spectrum antimicrobial agents. nih.gov
Prodrug Strategies: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This approach can be used to overcome issues such as poor solubility, instability, or non-specific toxicity. For this compound, a prodrug could be designed to release the active compound at the target site through enzymatic or chemical cleavage. This strategy could be particularly useful for improving its pharmacokinetic properties and reducing potential side effects.
Addressing Challenges in Compound Optimization for Specific Therapeutic Areas
While this compound holds promise, significant challenges in compound optimization need to be addressed to translate its potential into specific therapeutic applications.
Key challenges and future research directions include:
Improving Potency and Selectivity: Extensive medicinal chemistry efforts will be required to optimize the structure of the compound to enhance its potency against the desired biological target(s) while minimizing interactions with off-targets. Structure-activity relationship studies will be instrumental in guiding these efforts. nih.gov
Enhancing Pharmacokinetic Properties: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound will need to be carefully evaluated and optimized. This may involve modifications to the chemical structure to improve oral bioavailability, metabolic stability, and half-life.
Overcoming Drug Resistance: In therapeutic areas such as oncology and infectious diseases, the development of drug resistance is a major obstacle. Future research should investigate the potential for this compound and its derivatives to overcome existing resistance mechanisms or to be used in combination therapies to prevent the emergence of resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
